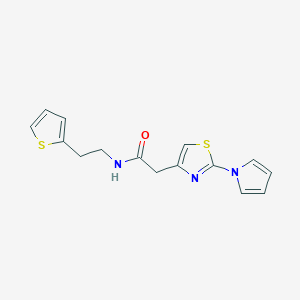
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide” is a molecule that has attracted significant interest from researchers due to its potential applications in various fields of research and industry. It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .
Synthesis Analysis
Thiazole derivatives, such as the compound , can be synthesized using various methods. One of the main methods is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thiourea .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related heterocyclic compounds incorporating thiadiazole, thiazole, and pyrrole moieties has been widely studied. For instance, Fadda et al. (2017) explored the synthesis of various heterocycles, such as pyrrole and thiazole derivatives, starting from a precursor similar to the compound . These compounds were evaluated for their insecticidal properties against Spodoptera littoralis, indicating potential agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Additionally, research by Albratty, El-Sharkawy, and Alam (2017) into thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, originating from a similar key intermediate, showcased their antitumor activity, underscoring the compound's potential in medicinal chemistry (Albratty, El-Sharkawy, & Alam, 2017).
Biological Activities
The compound's structure, bearing a thiazole and pyrrole core, hints at significant biological activity. Research on similar structures has demonstrated a range of biological effects, from antimicrobial to anticancer properties. For instance, Gomha, Riyadh, Mahmmoud, and Elaasser (2015) synthesized thiazole derivatives that showed promising anticancer activity, suggesting potential therapeutic applications for compounds with similar structural motifs (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Material Science and Optoelectronics
In material science, compounds with thiazole and thiophene units have been utilized in the development of conducting polymers and optoelectronic materials. Camurlu and Guven (2015) synthesized thiazole-based polythiophenes, which were investigated for their optoelectronic properties, highlighting the potential of such compounds in the development of electronic and photonic devices (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c19-14(16-6-5-13-4-3-9-20-13)10-12-11-21-15(17-12)18-7-1-2-8-18/h1-4,7-9,11H,5-6,10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPLJXSIRLCLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)

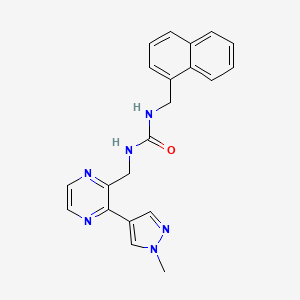

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)
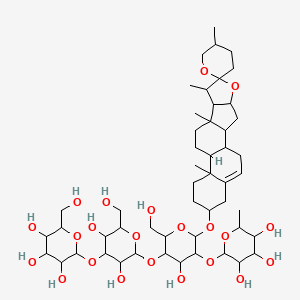
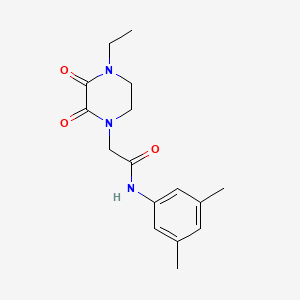
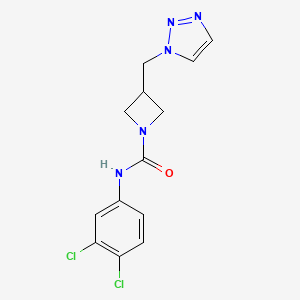
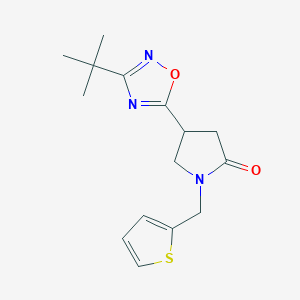
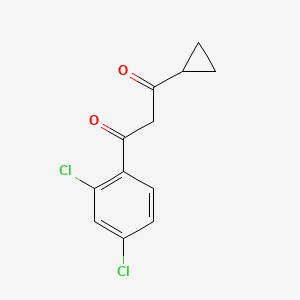
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)
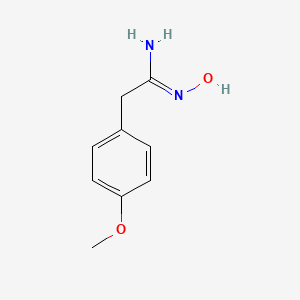
![2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)
![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)